1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one
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Overview
Description
1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one is an organic compound with the molecular formula C17H18OS2 It is characterized by the presence of two 4-methylphenyl groups attached to a propan-2-one backbone via sulfanyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of p-toluolthiol with 1,3-dichloropropan-2-one in the presence of potassium carbonate (K2CO3) and potassium iodide (KI) as catalysts. The reaction is typically carried out in an organic solvent such as ethanol at ambient temperature for about 12 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles depending on the desired product
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Varied products depending on the nucleophile used
Scientific Research Applications
1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one involves its interaction with molecular targets through its sulfanyl and carbonyl groups. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to undergo oxidation and reduction reactions plays a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(phenylthio)propan-2-one: Similar structure but with phenyl groups instead of 4-methylphenyl groups.
1,3-Bis(4-chlorophenylthio)propan-2-one: Similar structure but with 4-chlorophenyl groups instead of 4-methylphenyl groups.
Uniqueness
1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one is unique due to the presence of 4-methylphenyl groups, which can influence its reactivity and biological activity. The methyl groups can affect the compound’s steric and electronic properties, making it distinct from its analogs.
Properties
IUPAC Name |
1,3-bis[(4-methylphenyl)sulfanyl]propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18OS2/c1-13-3-7-16(8-4-13)19-11-15(18)12-20-17-9-5-14(2)6-10-17/h3-10H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVGFCQZWZWILS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)CSC2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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